LY3200882

Catalog No.
S534052
CAS No.
1898283-02-7
M.F
C24H29N5O3
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY3200882

CAS Number

1898283-02-7

Product Name

LY3200882

IUPAC Name

2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27)

InChI Key

PNPFMWIDAKQFPY-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

Solubility

Soluble in DMSO

Synonyms

LY-3200882; LY 3200882; LY3200882.

Canonical SMILES

CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O

Description

The exact mass of the compound 2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol is 435.227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

This compound, also known as LY-3200882, is being investigated for its potential to inhibit the transforming growth factor-β (TGF-β) type I receptor. TGF-β is a protein that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration. Dysregulation of TGF-β signaling has been implicated in several diseases, including cancer, fibrosis, and autoimmune disorders [].

Inhibition of TGF-β Type I Receptor

Studies have shown that LY-3200882 acts as a potent and ATP-competitive inhibitor of TGF-β type I receptor (TGF-βRI) []. ATP stands for Adenosine triphosphate, the primary energy-carrying molecule in cells. Competitive inhibition refers to a mechanism where a molecule (in this case, LY-3200882) competes with the natural substrate (ATP) for binding to the active site of an enzyme (TGF-βRI), thereby blocking its activity. Inhibiting TGF-βRI has the potential to disrupt the TGF-β signaling pathway, which could be beneficial in treating various diseases.

LY3200882 is a novel small molecule designed as a selective inhibitor of the transforming growth factor beta receptor type 1 (TGFβR1). It functions as an adenosine triphosphate-competitive inhibitor targeting the serine-threonine kinase domain of TGFβR1. This compound was developed to provide a more potent and selective option compared to earlier inhibitors like galunisertib, enhancing its potential in cancer therapy by inhibiting various pro-tumorigenic activities associated with the TGFβ signaling pathway .

The primary chemical reaction involving LY3200882 is its competitive inhibition of TGFβR1. This interaction prevents the phosphorylation of downstream signaling molecules, specifically SMAD proteins, which are crucial for mediating TGFβ-induced cellular responses. The inhibition effectively disrupts tumor-promoting pathways, including those that enhance tumor vascularization and immune evasion .

The molecular formula for LY3200882 is C24H29N5O3, and its structure allows it to interact specifically with the ATP-binding site of TGFβR1, blocking its activity .

Preclinical studies have demonstrated that LY3200882 exhibits significant anti-tumor activity across various cancer models, particularly in triple-negative breast cancer. In these models, it has been shown to induce durable tumor regression and enhance immune cell infiltration within the tumor microenvironment. The compound also restores T cell activity suppressed by TGFβ, suggesting its potential as an immune-modulatory agent .

In addition to its anti-tumor effects, LY3200882 has shown promise in combination therapies, enhancing the efficacy of checkpoint inhibitors like anti-PD-L1 in preclinical settings .

The synthesis of LY3200882 involves several steps that utilize established organic chemistry techniques to construct its unique chemical structure. The synthetic route is designed to be scalable for industrial production. While specific details of the synthesis process are proprietary, it generally includes the formation of key intermediates followed by functional group modifications to achieve the final compound .

LY3200882 is primarily being investigated for its therapeutic potential in oncology. Clinical trials are underway to evaluate its effectiveness in treating various advanced solid tumors, including metastatic colorectal carcinoma and pancreatic cancer. Its ability to inhibit TGFβ signaling makes it a candidate for combination therapies aimed at improving outcomes in cancers resistant to conventional treatments .

Studies on LY3200882 have highlighted its interactions with other therapeutic agents. Notably, it has been shown to enhance the efficacy of immune checkpoint inhibitors when used in combination therapies. This synergistic effect may lead to improved anti-tumor responses by overcoming the immunosuppressive environment often created by TGFβ signaling in tumors .

Additionally, ongoing clinical trials are assessing its safety and efficacy when combined with standard chemotherapy regimens like gemcitabine and nab-paclitaxel .

Several compounds share similarities with LY3200882 in terms of their mechanism of action as TGFβ inhibitors. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
GalunisertibTGFβR1 inhibitorEarlier generation inhibitor; less selective
VactosertibTGFβR1 inhibitorDual inhibition of TGFβRI and ALK5; broader action
NIS793Pan anti-TGFβ-neutralizing antibodyTargets multiple forms of TGFβ
PF-06801591PD-1 antagonistCombines immune checkpoint blockade with TGFβ inhibition

LY3200882 stands out due to its high selectivity and potency as a small molecule inhibitor specifically targeting TGFβR1, making it a promising candidate for further development in cancer therapies .

LY3200882, with the molecular formula C24H29N5O3 and molecular weight 435.52 g/mol, represents a complex heterocyclic compound featuring multiple nitrogen-containing ring systems [1] [34] [36]. The compound's chemical name is 2-(4-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)pyridin-2-yl)propan-2-ol, indicating a sophisticated molecular architecture that requires careful synthetic planning [36]. The compound bears CAS number 1898283-02-7 and functions as a potent transforming growth factor-beta receptor type 1 inhibitor with an IC50 of 38.2 nanomolar [1] [3] [34].

Retrosynthetic Analysis and Route Optimization

The retrosynthetic analysis of LY3200882 reveals a multi-component structure comprising three distinct heterocyclic units: a pyrazole core substituted with cyclopropyl and tetrahydropyranyl groups, two pyridine rings connected through an ether linkage and an amino bridge, and a tertiary alcohol functionality [1] [36]. This architectural complexity necessitates a strategic disconnection approach that considers both synthetic accessibility and process efficiency [9].

The primary retrosynthetic disconnection strategy involves fragmenting the molecule at the ether linkage between the pyrazole and pyridine components, as well as at the amino bridge connecting the two pyridine rings [9]. This approach identifies three key synthetic fragments: the substituted pyrazole intermediate, the appropriately functionalized pyridine derivatives, and the tertiary alcohol-containing pyridine component [17] [39].

The pyrazole fragment represents the most synthetically challenging component due to its specific substitution pattern [17]. The cyclopropyl nitrogen substituent and the tetrahydro-2H-pyran-4-yl group at the 3-position require careful installation to achieve the desired regioselectivity [17] [21]. Literature precedents suggest that pyrazole formation through condensation of 1,3-dicarbonyl compounds with hydrazine derivatives provides excellent regiocontrol when appropriate electronic and steric factors are considered [17].

Route optimization considerations include the selection of appropriate protecting group strategies for the multiple nitrogen-containing heterocycles [24]. The presence of both pyridine and pyrazole nitrogen atoms creates potential coordination sites that could interfere with subsequent transformations [38] [39]. Additionally, the tertiary alcohol functionality requires protection during certain synthetic steps to prevent elimination or substitution reactions [24].

Synthetic FragmentKey ChallengesOptimization Strategy
Pyrazole CoreRegioselectivity, substitution patternDicarbonyl-hydrazine condensation with electronic control
Pyridine LinkersCross-coupling efficiencyPalladium-catalyzed methodologies with optimized ligands
Tertiary AlcoholProtection/deprotectionSelective protecting group strategies

Key Intermediate Synthesis Strategies

The synthesis of LY3200882 key intermediates requires sophisticated heterocyclic chemistry methodologies, particularly for pyrazole and pyridine construction [17] [20] [21]. The pyrazole intermediate synthesis involves a multi-step sequence beginning with the preparation of appropriately substituted 1,3-dicarbonyl precursors [17]. The tetrahydro-2H-pyran-4-yl substitution at the pyrazole 3-position can be achieved through alkylation reactions using tetrahydropyranyl bromides or tosylates [17].

Cyclopropyl hydrazine preparation represents a critical synthetic challenge, as this reagent is not readily available commercially [17]. Literature precedents suggest that cyclopropyl hydrazine can be prepared through the reduction of cyclopropyl azide or through the hydrazinolysis of cyclopropyl carbamates [17]. Alternative approaches involve the use of cyclopropylamine derivatives followed by diazotization and reduction sequences [20].

The pyridine intermediate synthesis strategies rely heavily on cross-coupling methodologies, particularly Suzuki-Miyaura reactions and related palladium-catalyzed processes [38] [39] [40]. The preparation of functionalized pyridine building blocks requires careful attention to regioselectivity, as pyridine rings can exhibit complex reactivity patterns depending on the substitution pattern [38]. Pyridine sulfinates have emerged as superior coupling partners compared to boronic acids for certain cross-coupling applications, offering improved stability and broader scope [38].

Continuous flow synthesis methodologies have shown particular promise for pyrazole synthesis, enabling safer handling of potentially hazardous intermediates and improved temperature control [20] [21]. Multi-step continuous flow platforms allow for telescoped synthesis approaches, reducing the need for intermediate isolation and purification [21]. These methodologies are particularly advantageous for diazoalkane chemistry involved in pyrazole formation [21].

The ether linkage formation between the pyrazole and pyridine components typically employs nucleophilic aromatic substitution reactions [39]. The pyrazole hydroxyl derivative acts as the nucleophile, attacking the appropriately activated pyridine electrophile [39]. Activation strategies include the use of halopyridines or pyridine N-oxides under suitable reaction conditions [39].

Process-Related Impurities and Control Strategies

Process-related impurities in LY3200882 synthesis arise from multiple sources including incomplete reactions, side reactions, degradation pathways, and residual starting materials [27] [28] [30]. The complex heterocyclic structure presents numerous sites for potential impurity formation, requiring comprehensive analytical characterization and control strategies [27] [28].

Organic impurities represent the most significant category of process-related impurities in multi-step heterocyclic synthesis [28]. These impurities typically arise from regioisomeric products during pyrazole formation, incomplete cross-coupling reactions, and competing nucleophilic substitution pathways [28] [30]. The pyrazole synthesis step is particularly prone to regioisomer formation, with the potential for both 3,4- and 3,5-substitution patterns depending on the specific reaction conditions employed [17].

High-performance liquid chromatography with mass spectrometry detection serves as the primary analytical tool for impurity identification and quantification [28] [30]. The complex aromatic system of LY3200882 provides excellent ultraviolet chromophores for detection, while mass spectrometry enables structural elucidation of unknown impurities [28] [30]. Nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for distinguishing regioisomeric impurities [28] [30].

Residual palladium from cross-coupling reactions represents a significant process-related impurity requiring careful control [30]. Palladium levels must be reduced to acceptable limits through appropriate work-up procedures, including the use of palladium scavengers or specialized purification techniques [30]. Inductively coupled plasma mass spectrometry provides sensitive detection methods for residual metal analysis [27].

Solvent-related impurities require systematic monitoring throughout the synthetic process [33]. The multi-step nature of LY3200882 synthesis involves multiple solvent systems, each presenting potential residual solvent issues [33]. Gas chromatography with headspace analysis provides standard methodology for residual solvent determination according to International Conference on Harmonization guidelines [33].

Impurity CategoryDetection MethodControl StrategySpecification Limit
RegioisomersHigh-performance liquid chromatography-mass spectrometryProcess optimization, purification<0.5% individual
Residual PalladiumInductively coupled plasma mass spectrometryScavenger treatment<10 parts per million
Residual SolventsGas chromatography headspaceProcess control, dryingInternational Conference on Harmonization limits
Degradation ProductsHigh-performance liquid chromatography-mass spectrometryStorage conditions, stability testing<0.1% individual

Impurity purging studies represent essential components of process development, enabling the identification of effective control points throughout the synthetic route [33]. These studies involve spiking experiments where known impurities are deliberately introduced at various synthetic steps to determine their fate through subsequent transformations [33]. Effective purging steps can eliminate the need for stringent upstream controls [33].

Scalability Challenges in Multi-Step Synthesis

The scalability of LY3200882 synthesis presents significant challenges characteristic of complex multi-step heterocyclic synthesis [23] [24] [25]. The presence of multiple functional groups, including pyrazole, pyridine, and tertiary alcohol moieties, creates potential complications during scale-up operations [23] [24].

Heat management represents a primary scalability concern, particularly for exothermic cross-coupling reactions and cyclization steps [25]. Laboratory-scale reactions often benefit from rapid heat dissipation due to favorable surface area-to-volume ratios, while larger-scale operations require careful thermal management to prevent runaway reactions [25]. Continuous flow methodology offers advantages for heat management through improved heat transfer characteristics and smaller reaction volumes [20] [21].

Reagent availability and cost considerations become increasingly important at manufacturing scale [25]. The cyclopropyl hydrazine intermediate requires specialized preparation methods, potentially limiting its availability for large-scale operations [17]. Alternative synthetic routes avoiding exotic reagents may become necessary for commercial manufacturing [25].

Palladium catalyst loading and recovery represent significant economic considerations for scale-up [40]. While laboratory-scale reactions may employ relatively high catalyst loadings for convenience, manufacturing operations require optimization to minimize precious metal usage [40]. Catalyst recycling and recovery methodologies become essential for economic viability [40].

Process analytical technology implementation becomes crucial for large-scale operations, enabling real-time monitoring of reaction progress and impurity formation [25]. In-line spectroscopic methods, including infrared and ultraviolet spectroscopy, provide valuable process understanding and control capabilities [25].

Solvent selection and handling present additional scalability challenges [24]. The multi-step synthesis requires multiple solvent systems, creating potential environmental and safety concerns at manufacturing scale [24]. Green chemistry principles, including solvent recycling and waste minimization, become increasingly important considerations [24].

Equipment design considerations include the need for specialized reactors capable of handling heterogeneous catalysis, inert atmosphere requirements, and temperature control [25]. The multi-step nature of the synthesis may require campaign manufacturing approaches or continuous processing methodologies [25].

Scalability FactorLaboratory ScaleManufacturing ScaleMitigation Strategy
Heat ManagementNatural dissipationControlled cooling systemsContinuous flow, reactor design
Catalyst Loading5-10 mole percent<1 mole percentOptimization, recycling
Reagent AvailabilityResearch quantitiesMetric ton quantitiesAlternative routes, partnerships
Process MonitoringOffline analysisReal-time monitoringProcess analytical technology

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

435.22703980 g/mol

Monoisotopic Mass

435.22703980 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19HY34R6UN

Dates

Modify: 2023-08-15
http://cancerres.aacrjournals.org/content/77/13_Supplement/955

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